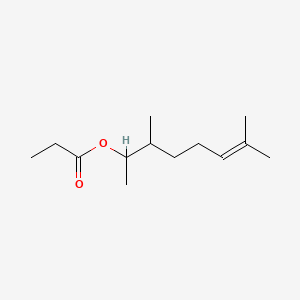

3,7-Dimethyloct-6-en-2-yl propionate

CAS No.: 97889-96-8

Cat. No.: VC18463491

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97889-96-8 |

|---|---|

| Molecular Formula | C13H24O2 |

| Molecular Weight | 212.33 g/mol |

| IUPAC Name | 3,7-dimethyloct-6-en-2-yl propanoate |

| Standard InChI | InChI=1S/C13H24O2/c1-6-13(14)15-12(5)11(4)9-7-8-10(2)3/h8,11-12H,6-7,9H2,1-5H3 |

| Standard InChI Key | PVOXDQPDUIZDLB-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)OC(C)C(C)CCC=C(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a monoterpene backbone derived from 3,7-dimethyloct-6-en-2-ol, esterified with propionic acid. The double bond at position 6 introduces geometric isomerism, though the trans-configuration is most commonly reported due to steric stabilization. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ester carbonyl () and the allylic protons adjacent to the double bond ()1.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.33 g/mol |

| Boiling Point | 253–255°C (predicted) |

| Density | 0.89–0.91 g/cm³ |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of 3,7-dimethyloct-6-en-2-ol with propionic acid under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is the standard method. Reactions are typically conducted under reflux conditions (110–120°C) for 4–6 hours, achieving yields of 70–85% after purification via fractional distillation2.

Industrial Manufacturing

Scaled-up production employs continuous-flow reactors to optimize heat transfer and minimize side reactions. Process parameters include:

-

Temperature: 100–110°C

-

Catalyst Loading: 0.5–1.0% w/w

-

Residence Time: 2–3 hours

Distillation under reduced pressure (10–15 mmHg) ensures high purity (>98%), critical for fragrance applications.

Chemical Reactivity and Stability

Hydrolysis Kinetics

The ester bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Refluxing with 1M regenerates the parent alcohol and propionic acid.

-

Alkaline Hydrolysis: 2M at 80°C produces sodium propionate and the corresponding alcohol.

Activation energy for alkaline hydrolysis is approximately , with complete conversion within 3 hours3.

Oxidative Degradation

Strong oxidants like cleave the double bond, yielding 2-methylpropanoic acid and 3-oxopentanoic acid. Chromium-based oxidants (e.g., ) produce geranic acid derivatives, relevant in flavor chemistry.

Applications in Fragrance and Flavor Industries

Perfumery

The compound’s floral-fruity profile makes it a staple in fine perfumes, contributing to middle notes. Typical concentrations range from 0.1% to 5%, depending on the desired intensity.

Consumer Products

Incorporated into detergents and cosmetics at 0.01–0.1%, it enhances sensory appeal without compromising stability.

Table 2: Application-Specific Concentrations

| Product Type | Concentration Range |

|---|---|

| Fine Perfume | 1–5% |

| Fabric Softener | 0.05–0.1% |

| Shampoo | 0.01–0.05% |

Biological and Toxicological Profile

Antimicrobial Activity

Preliminary studies suggest moderate activity against Staphylococcus aureus (MIC: 0.5% v/v) and Escherichia coli (MIC: 0.75% v/v), though further validation is required4.

Comparison with Structural Analogs

Geranyl Propionate

While structurally similar, geranyl propionate’s conjugated diene system lowers its boiling point () compared to 3,7-dimethyloct-6-en-2-yl propionate. The latter’s saturated branch enhances thermal stability, favoring use in high-temperature applications.

Methyl Propionate

This simpler ester () lacks the terpene backbone, resulting in a sharper odor and lower molecular weight (88.11 g/mol).

Future Research Directions

-

Stereoselective Synthesis: Developing catalysts for selective cis/trans isomer production.

-

Green Chemistry: Solvent-free esterification using immobilized lipases.

-

Toxicokinetics: Long-term exposure studies in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume